5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole
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Overview
Description
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a tosyl group, and an indazole core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the indazole derivative reacts with 4-methylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenoxy)phenylmethylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride: Known for its IKKβ inhibitory activities.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Studied for its anti-inflammatory effects.
(4-Methylpiperazin-1-yl)benzyl]diazenecarbothioamide: Targets the protein S100B.
Uniqueness
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H22N4O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2H-indazole |
InChI |
InChI=1S/C19H22N4O2S/c1-14-3-6-16(7-4-14)26(24,25)19-17-13-15(5-8-18(17)20-21-19)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,20,21) |
InChI Key |
DAXBNFVWZYVXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NN2)N4CCN(CC4)C |
Origin of Product |
United States |
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